molecular formula C21H22N2O5S2 B6543032 2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060260-54-9

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B6543032
CAS RN: 1060260-54-9
M. Wt: 446.5 g/mol
InChI Key: OAAJWLCKOYCKGQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonamide group, a thiophene ring, and two methoxy groups attached to a benzene ring . These functional groups could potentially give the compound a variety of interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide group, the thiophene ring, and the methoxy-substituted benzene ring would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfonamide group could potentially be hydrolyzed, and the methoxy groups could potentially be demethylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar, and the aromatic rings could contribute to its stability .

Future Directions

Future research on this compound could involve studying its synthesis, its chemical and physical properties, and its potential biological activities. This could include testing the compound in biological assays to determine its mechanism of action .

properties

IUPAC Name

2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-27-19-10-9-18(13-20(19)28-2)30(25,26)23-16-7-5-15(6-8-16)12-21(24)22-14-17-4-3-11-29-17/h3-11,13,23H,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAJWLCKOYCKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

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